![molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1](/img/structure/B1439991.png)
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Übersicht
Beschreibung
“(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” is a chemical compound with the CAS Number: 675580-49-1 . It has a molecular weight of 183.6 . The IUPAC name for this compound is (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol . It is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for “(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” is 1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” has a molecular weight of 183.60 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 . It is not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.11 cm/s . Its Log Po/w (iLOGP) is 1.51 . Its water solubility is 3.31 mg/ml; 0.018 mol/l .Wissenschaftliche Forschungsanwendungen
Application Summary
Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s, based on the fungicidal activity of the benzimidazole ring structure . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
Methods of Application
These fungicides are widely used in agriculture to prevent and control various plant diseases caused by fungi . The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .
Results or Outcomes
Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
2. Antiviral Activities
Application Summary
Compounds similar to “(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” have been synthesized and tested for antiviral activities . Some of these compounds have shown potent inhibitory effects on the replication of human cytomegalovirus in vitro .
Methods of Application
The compounds were synthesized and their antiviral activities were tested in vitro .
Results or Outcomes
While all of the synthesized compounds were devoid of antiviral activity against the replication of human immunodeficiency virus, some compounds showed potent inhibitory effects on the replication of human cytomegalovirus .
3. Physicochemical Properties
Application Summary
The main metabolite of benzimidazole fungicides, 2-aminobenzimidazole, is a pure substance that appears as a white or light-yellow crystalline solid . It has a melting point of 226–230 °C and a boiling point of 235.67 °C . It is soluble in water, ethanol, and acetone but insoluble in diethyl ether and benzene .
Methods of Application
These properties are important for the application of these compounds in various fields, including pharmaceuticals and agriculture .
Results or Outcomes
The physicochemical properties of these compounds contribute to their effectiveness and versatility in various applications .
4. Antiviral Agents
Application Summary
Compounds similar to “(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” have been synthesized and tested for antiviral activities . Some of these compounds have shown potent inhibitory effects on the replication of varicella-zoster virus .
Methods of Application
The compounds were synthesized and their antiviral activities were tested in vitro .
Results or Outcomes
While all of the synthesized compounds were devoid of antiviral activity against the replication of human immunodeficiency virus, some compounds showed potent inhibitory effects on the replication of varicella-zoster virus .
5. Physicochemical Properties
Application Summary
The main metabolite of benzimidazole fungicides, 2-aminobenzimidazole, is a pure substance that appears as a white or light-yellow crystalline solid . It has a melting point of 226–230 °C and a boiling point of 235.67 °C . It is soluble in water, ethanol, and acetone but insoluble in diethyl ether and benzene .
Methods of Application
These properties are important for the application of these compounds in various fields, including pharmaceuticals and agriculture .
Results or Outcomes
The physicochemical properties of these compounds contribute to their effectiveness and versatility in various applications .
6. Antiviral Agents
Application Summary
Compounds similar to “(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol” have been synthesized and tested for antiviral activities . Some of these compounds have shown potent inhibitory effects on the replication of varicella-zoster virus .
Methods of Application
The compounds were synthesized and their antiviral activities were tested in vitro .
Results or Outcomes
While all of the synthesized compounds were devoid of antiviral activity against the replication of human immunodeficiency virus, some compounds showed potent inhibitory effects on the replication of varicella-zoster virus .
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNQCOHYEZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722534 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol | |
CAS RN |
675580-49-1 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

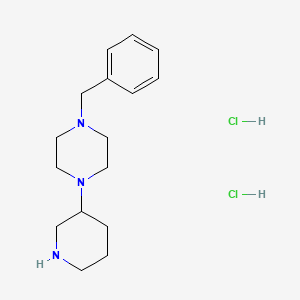
![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)
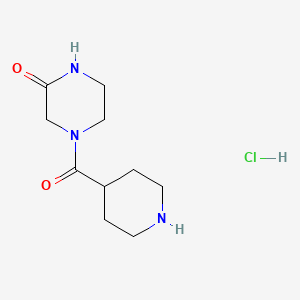
![3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439913.png)
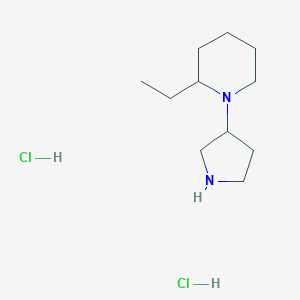
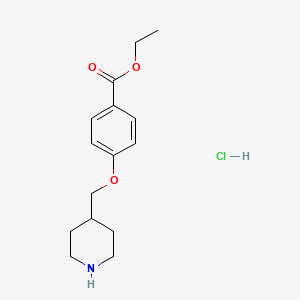
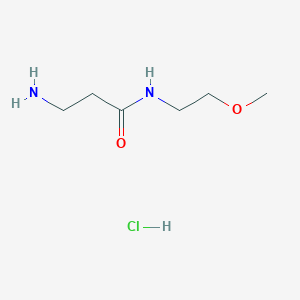
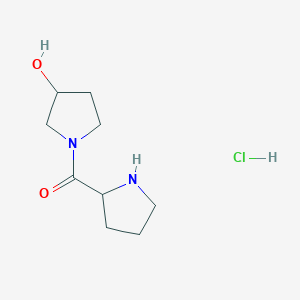
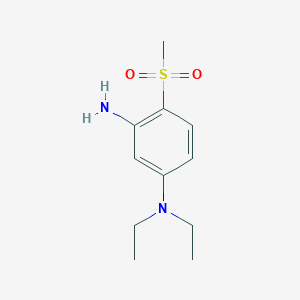
![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)
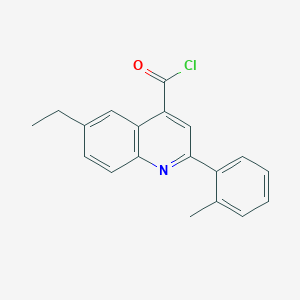
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)
![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)